Scientific Field: Biotechnology for Biofuels and Bioproducts
Application Summary: 2-Methyl-4-oxopentanoic acid is used as a precursor in the biosynthesis of branched-chain fatty alcohols (BLFLs) in Escherichia coli.
Methods of Application: The α-keto acid generation module converts pyruvate to α-keto acid: 3-methyl-2-oxobutyric acid or 4-methyl-2-oxopentanoic acid.
Scientific Field: Organic Chemistry
Methods of Application: Levulinic acid is synthesized from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid.
Results: Levulinic acid is used as a precursor for pharmaceuticals, plasticizers, and various other additives.
Scientific Field: Biochemistry
Application Summary: 2-Methyl-4-oxopentanoic acid is associated with the elevated catabolism of branched-chain amino acids (BCAA) in mammary glands to produce glutamate, glutamine, alanine, aspartate, and asparagine.
Scientific Field: Sports Science
Application Summary: 2-Methyl-4-oxopentanoic acid is a component of GAKIC, which has been proposed to increase anaerobic high-intensity exercise performance.
Scientific Field: Tobacco Industry
Application Summary: 2-Methyl-4-oxopentanoic acid is used in cigarettes to increase nicotine delivery in smoke and binding of nicotine to neural receptors.
Scientific Field: Laboratory Research
Application Summary: 2-Methyl-4-oxopentanoic acid is used as a laboratory chemical.
Scientific Field: Pharmaceutical Industry
Application Summary: 2-Methyl-4-oxopentanoic acid is a component of the antioxidant and anti-inflammatory compound AGI-1067.
Scientific Field: Neurology
Application Summary: 2-Methyl-4-oxopentanoic acid, an abnormal metabolite, is both a neurotoxin and a metabotoxin.
2-Methyl-4-oxopentanoic acid is a keto acid, meaning it contains both a ketone group (C=O) and a carboxylic acid group (COOH). It is a metabolite, a product of metabolism in various organisms []. One notable instance is its accumulation in maple syrup urine disease, a genetic disorder affecting branched-chain amino acid metabolism [].
The key features of the molecule include:
This structure suggests potential for various chemical reactions due to the presence of the reactive ketone and carboxylic acid groups [].
The synthesis of 2-methyl-4-oxopentanoic acid can be achieved through several methods:
2-Methyl-4-oxopentanoic acid finds utility in various fields:
Several compounds share structural or functional similarities with 2-methyl-4-oxopentanoic acid:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Levulinic Acid | CHO | A keto acid derived from cellulose degradation; used as a platform chemical. |
Acetoacetic Acid | CHO | A beta-keto acid involved in metabolic processes; used in organic synthesis. |
3-Hydroxybutyric Acid | CHO | A hydroxy fatty acid; plays a role in energy metabolism and is studied for therapeutic applications. |
Uniqueness: What sets 2-methyl-4-oxopentanoic acid apart from these compounds is its specific structural arrangement that combines both methyl and keto functionalities, which may impart unique reactivity patterns not found in the other listed compounds.
2-Methyl-4-oxopentanoic acid exhibits distinctive thermodynamic properties that reflect its dual functional nature as both a carboxylic acid and a ketone. The compound displays a molecular weight of 130.14 g/mol and maintains a density of 1.09 g/cm³, indicating moderate molecular compactness [1]. The boiling point occurs at 165°C under reduced pressure (40 mmHg), while the flash point reaches 116.5°C, establishing important safety parameters for handling and storage [1].
The acid dissociation constant (pKa) represents a critical thermodynamic parameter for understanding the compound's ionization behavior in aqueous solutions. Predictive computational models estimate the pKa value at 2.65 ± 0.54, positioning 2-methyl-4-oxopentanoic acid as a moderately strong organic acid [2]. This value aligns with typical α-keto acids, where the electron-withdrawing effect of the adjacent carbonyl group enhances acidity compared to simple carboxylic acids.
Partition coefficients provide essential insight into the compound's distribution behavior between different phases. The logarithm of the octanol-water partition coefficient (LogP) measures 0.686, indicating moderate lipophilicity [2]. This intermediate value suggests balanced solubility characteristics in both aqueous and organic phases, making the compound suitable for various biological and industrial applications. The polar surface area of 54.37 Ų contributes to its solubility profile and membrane permeability characteristics [1].
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 130.14 | g/mol | [1] |
Density | 1.09 | g/cm³ | [1] |
Boiling Point | 165 (at 40 mmHg) | °C | [1] |
Flash Point | 116.5 | °C | [1] |
Refractive Index | 1.437 | --- | [1] |
pKa (predicted) | 2.65 ± 0.54 | --- | [2] |
LogP (octanol/water) | 0.686 | --- | [2] |
Melting Point | Not Available | °C | [1] |
Exact Mass | 130.06300 | g/mol | [1] |
Polar Surface Area | 54.37 | Ų | [1] |
Decarboxylation kinetics of 2-methyl-4-oxopentanoic acid demonstrate complex mechanistic pathways dependent on reaction conditions and catalytic systems. In hydrogen peroxide-catalyzed systems, the compound exhibits pseudo-first-order kinetics at constant pH in the presence of molar excess H₂O₂ [3]. The mechanism involves reversible formation of tetrahedral intermediates, their protonation, and subsequent irreversible decarboxylation between pH 4 and 9 [3].
Metal oxide-catalyzed decarboxylation studies reveal temperature-dependent behavior on zirconia and titanium dioxide surfaces. The decarboxylation rate constant correlates with increasing C-C bond length caused by alkyl substitution at the α-position [4]. Zirconia catalysts favor symmetrical ketone formation through decarboxylative ketonization, while KOH-doped TiO₂ promotes unsymmetrical ketone formation [4]. The decarboxylation rate extrapolated to industrial operating temperatures exceeds the global rate of catalytic decarboxylative ketonization, identifying condensation as the rate-limiting step [4].
Enzymatic oxidation pathways demonstrate sophisticated regulation mechanisms in biological systems. The compound undergoes oxidative decarboxylation through branched-chain α-keto acid dehydrogenase complexes, coupled to mitochondrial oxidative phosphorylation [5]. The catabolism appears regulated at the initial 2-oxo acid dehydrogenase reaction level, with stoichiometric relationships between ¹⁴CO₂ production and oxygen consumption [5]. Transamination reactions with branched-chain amino acid aminotransferases provide reversible pathways for amino acid metabolism [5].
Reaction Type | Conditions | Rate/Activity | Reference |
---|---|---|---|
Decarboxylation (H₂O₂ catalyzed) | pH 4-9, H₂O₂ excess | Pseudo-first-order kinetics | [3] |
Decarboxylation (metal oxide) | ZrO₂, TiO₂ catalysts | Temperature dependent | [4] |
Oxidative decarboxylation | Branched-chain α-keto acid dehydrogenase | Coupled to oxidative phosphorylation | [5] |
Transamination | Amino acid aminotransferase | Reversible reaction | [5] |
Enzymatic decarboxylation | Physiological conditions | Regulated at enzyme level | [5] |
Tautomeric equilibrium between keto and enol forms of 2-methyl-4-oxopentanoic acid demonstrates pronounced solvent dependence, reflecting the differential stabilization of tautomeric forms through specific solvent interactions . The equilibrium position varies dramatically across different solvent systems, with polar protic solvents generally favoring the keto form through hydrogen bonding stabilization of the carbonyl oxygen .
In aqueous solutions, the keto form predominates at 85-90%, while the enol form constitutes only 10-15% of the equilibrium mixture . This preference results from water's ability to stabilize the carbonyl group through hydrogen bonding and the unfavorable entropy changes associated with enol formation in highly structured water networks [7]. Methanol exhibits similar behavior with 70-80% keto form, though the enol percentage increases to 20-30% due to reduced hydrogen bonding strength compared to water [7].
Non-polar solvents dramatically shift the equilibrium toward the enol form. In chloroform, the enol form reaches 60-70% while the keto form decreases to 30-40% [8]. This reversal occurs because the intramolecular hydrogen bond in the enol form persists in non-polar media, while bulk solvent effects favor enolization [9]. Carbon tetrachloride shows even more pronounced enol stabilization with 65-75% enol form [9].
Polar aprotic solvents exhibit intermediate behavior with distinct characteristics. Dimethyl sulfoxide (DMSO) strongly favors the keto form (90-95%) through disruption of intramolecular hydrogen bonds and specific solvation effects . Acetonitrile maintains 75-85% keto form, demonstrating the importance of solvent polarity and hydrogen bonding capacity in determining tautomeric preferences [7].
Solvent | Keto Form (%) | Enol Form (%) | Polarity Effect | Reference |
---|---|---|---|---|
Water | 85-90 | 10-15 | Polar protic | |
Methanol | 70-80 | 20-30 | Polar protic | [7] |
Chloroform | 30-40 | 60-70 | Non-polar | [8] |
DMSO | 90-95 | 5-10 | Polar aprotic | |
Acetonitrile | 75-85 | 15-25 | Polar aprotic | [7] |
Carbon tetrachloride | 25-35 | 65-75 | Non-polar | [9] |
Heterogeneous catalytic systems involving 2-methyl-4-oxopentanoic acid demonstrate complex surface reactivity patterns dependent on catalyst composition, surface properties, and reaction conditions [4]. Metal oxide catalysts exhibit distinct selectivity profiles based on their acid-base properties and electronic structure [4].
Zirconia (ZrO₂) catalysts promote decarboxylative ketonization reactions with high selectivity for symmetrical ketone formation [4]. The surface reactivity depends on the coordination environment of zirconium centers and their ability to activate both the carboxyl and carbonyl groups simultaneously [4]. The reaction mechanism involves surface-bound intermediates where the decarboxylation step occurs after initial adsorption and activation [4].
Titanium dioxide surfaces exhibit moderate catalytic activity for decarboxylative ketonization, with anatase showing superior performance compared to rutile phases [4]. KOH-doped TiO₂ demonstrates enhanced activity for cross-ketonization reactions, particularly favoring unsymmetrical ketone formation [4]. The potassium modification creates additional basic sites that facilitate proton abstraction and alter the reaction pathway selectivity [4].
Supported metal catalysts provide alternative reaction pathways through hydroconversion mechanisms. Cobalt on silica (Co/SiO₂) catalysts enable selective formation of γ-valerolactone (GVL) through hydrogenation of the ketone functionality followed by intramolecular cyclization [10]. The reaction temperature influences product distribution, with higher temperatures favoring ring-opening reactions to form linear products [10].
Nickel on silica (Ni/SiO₂) systems demonstrate controllable selectivity through manipulation of space time and hydrogen pressure [10]. At atmospheric pressure and high space time, the catalyst promotes ring-opening reactions to form pentanoic acid derivatives [10]. Elevated hydrogen pressures (10-30 bar) favor hydrogenolysis pathways leading to diol formation and subsequent dehydration to cyclic ethers [10].
Surface oxygen species play crucial roles in determining reactivity patterns on metal oxide surfaces [11]. The presence of peroxide species (O₂²⁻) at oxide surfaces significantly influences the catalytic activity by altering the electronic properties of surface sites [11]. These oxygen species act as electron sinks, facilitating decarboxylation processes while simultaneously affecting the selectivity toward different products [11].
Catalyst System | Reaction Type | Activity/Selectivity | Temperature Range | Reference |
---|---|---|---|---|
ZrO₂ | Decarboxylative ketonization | Symmetrical ketone formation | 200-400°C | [4] |
TiO₂ (anatase) | Decarboxylative ketonization | Moderate activity | 200-400°C | [4] |
KOH-doped TiO₂ | Cross-ketonization | Unsymmetrical ketone formation | 200-400°C | [4] |
Co/SiO₂ | Hydroconversion | GVL formation | 200-300°C | [10] |
Ni/SiO₂ | Hydroconversion | Ring opening reactions | 200-300°C | [10] |
Metal oxide surfaces | Surface oxidation | Oxygen species dependent | 50-350°C | [11] |
Irritant